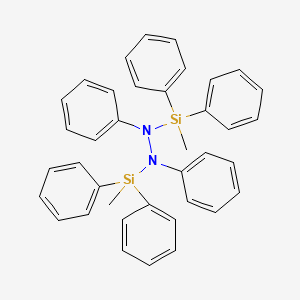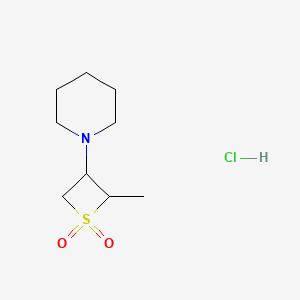
Tetrakis(3-methylphenyl)plumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(3-methylphenyl)plumbane is an organolead compound characterized by the presence of four 3-methylphenyl groups attached to a central lead atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(3-methylphenyl)plumbane typically involves the reaction of lead(II) chloride with 3-methylphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
PbCl2+4C6H4(CH3)MgBr→Pb(C6H4(CH3))4+2MgBrCl
The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of lead oxides and other oxidized derivatives.
Substitution: The compound can participate in substitution reactions where the 3-methylphenyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation Products: Lead oxides and various oxidized organic derivatives.
Substitution Products: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Tetrakis(3-methylphenyl)plumbane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of organolead compounds are studied for their potential use in imaging and as therapeutic agents.
Mecanismo De Acción
The mechanism of action of Tetrakis(3-methylphenyl)plumbane involves its ability to interact with various molecular targets through its lead center. The lead atom can form coordination complexes with other molecules, influencing their reactivity and stability. The pathways involved include:
Coordination Chemistry: Formation of coordination complexes with ligands.
Electron Transfer: Participation in redox reactions due to the lead atom’s ability to change oxidation states.
Comparación Con Compuestos Similares
Tetrakis(4-methylphenyl)plumbane: Similar structure but with 4-methylphenyl groups.
Tetrakis(phenyl)plumbane: Contains phenyl groups instead of 3-methylphenyl groups.
Uniqueness: Tetrakis(3-methylphenyl)plumbane is unique due to the presence of the 3-methylphenyl groups, which can influence the compound’s steric and electronic properties, making it distinct from other organolead compounds.
Propiedades
Número CAS |
41825-71-2 |
|---|---|
Fórmula molecular |
C28H28Pb |
Peso molecular |
572 g/mol |
Nombre IUPAC |
tetrakis(3-methylphenyl)plumbane |
InChI |
InChI=1S/4C7H7.Pb/c4*1-7-5-3-2-4-6-7;/h4*2-3,5-6H,1H3; |
Clave InChI |
OQBLQWYCRKUOLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)[Pb](C2=CC=CC(=C2)C)(C3=CC=CC(=C3)C)C4=CC=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


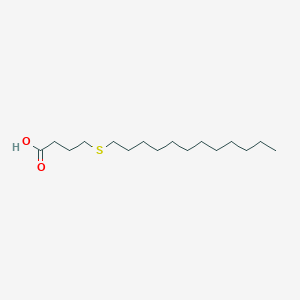

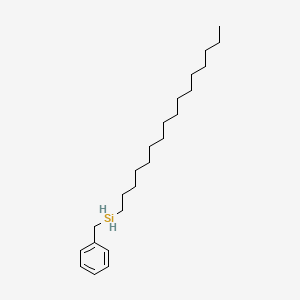
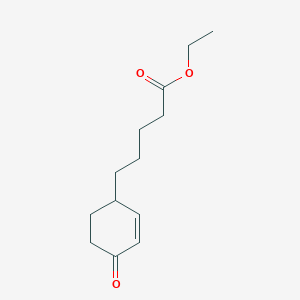


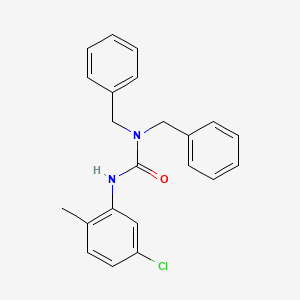
![2-[(2,6-Dichloroanilino)carbonyl]benzoic acid](/img/structure/B11949048.png)
